Isoboonein
Overview
Description
Isoboonein is an iridoid lactone, a class of naturally occurring organic compounds. These compounds are characterized by their complex structure and bioactivity. The enantioselective total synthesis of (+)-Isoboonein from a precursor synthesized via a diastereoselective Diels-Alder reaction showcases the complexity and interest in such molecules due to their potential biological activities (Tada et al., 1998).
Synthesis Analysis
The synthesis of (+)-Isoboonein involves a complex series of reactions, starting from (-)-dimenthyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This precursor is obtained through a diastereoselective Diels-Alder reaction, highlighting the intricate steps required to achieve the final iridoid lactone structure (Tada et al., 1998).
Molecular Structure Analysis
Iridoids, including Isoboonein, possess a core cyclopentan[c]pyran structure, which is crucial for their biological activities. Advanced techniques such as DFT studies help in understanding the relationship between structure and properties, including electronic properties and antioxidant mechanisms, as seen in similar compounds (Deepha et al., 2015).
Chemical Reactions and Properties
Iridoids like Isoboonein are known for their bioactivity, which can be attributed to their ability to undergo various chemical reactions. These reactions include transformations through hydrolysis, reduction, and oxidation, contributing to their diverse pharmacological activities. Studies on similar structures provide insights into their reactivity and functional group transformations (Uludağ & Serdaroğlu, 2018).
Physical Properties Analysis
The physical properties of iridoids like Isoboonein, such as solubility, melting point, and optical activity, are crucial for their biological function and pharmacokinetics. These properties are often studied using techniques like mass spectrometry and spectroscopy to provide a complete profile necessary for drug development (Fenn & McLean, 2011).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the biological activity of compounds like Isoboonein. Detailed NBO analysis and spectroscopic studies, as conducted on similar compounds, offer deep insights into these properties and their implications on molecular interactions and stability (Soliman et al., 2015).
Scientific Research Applications
1. Organic & Biomolecular Chemistry
- Application Summary: Isoboonein is one of several iridolactones synthesized in a study published in Organic & Biomolecular Chemistry. The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations to access the targeted monoterpenes including those having diverse oxy-functionalization patterns and with 3–5 contiguous stereogenic centres in a highly stereocontrolled manner .
- Methods of Application: The method involves a simple and general approach towards the total syntheses of several iridolactones such as Isoboonein .
- Results or Outcomes: The study successfully synthesized Isoboonein along with other iridolactones .
2. Anti-Inflammatory Activities
- Application Summary: Isoboonein has been shown to have antibacterial and antitumor activity in previous studies, while anti-inflammatory activity is still unknown .
- Methods of Application: The study investigated the preliminary anti-inflammatory activity of Isoboonein by testing Nitric Oxide (NO) inhibition ability .
- Results or Outcomes: The results showed that Isoboonein exhibited inhibitory activities with IC50 values at 86.27 ± 3.45 µg/mL .
3. Total Syntheses of Iridolactones
- Application Summary: A study published in Organic & Biomolecular Chemistry delineates a simple and general approach towards the total syntheses of several iridolactones such as Isoboonein .
- Methods of Application: The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations .
- Results or Outcomes: The study successfully synthesized several iridolactones including Isoboonein .
4. Pharmacokinetic and Pharmacodynamic Research
- Application Summary: Recent research on traditional Chinese medicine (TCM) saponin pharmacokinetics, which includes Isoboonein, has revealed transformative breakthroughs and challenges .
- Methods of Application: The study investigated the pharmacokinetic characteristics of TCM saponins .
- Results or Outcomes: The research provides a theoretical basis for new clinical drugs and supports rational clinical medication .
5. Synthesis of Noriridoid Scholarein A
- Application Summary: A study published in Organic & Biomolecular Chemistry outlines a simple and general approach towards the total syntheses of several iridolactones such as Isoboonein . This also includes the putative structure of noriridoid scholarein A .
- Methods of Application: The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations .
- Results or Outcomes: The study successfully synthesized several iridolactones including Isoboonein .
6. Traditional Chinese Medicine Saponin Pharmacokinetics
- Application Summary: Recent research on traditional Chinese medicine (TCM) saponin pharmacokinetics, which includes Isoboonein, has revealed transformative breakthroughs and challenges .
- Methods of Application: The study investigated the pharmacokinetic characteristics of TCM saponins .
- Results or Outcomes: The research provides a theoretical basis for new clinical drugs and supports rational clinical medication .
Safety And Hazards
When handling Isoboonein, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
The future directions for Isoboonein research could involve further exploration of its antitumor and antibacterial properties . Additionally, more research is needed to understand its mechanism of action and potential applications in medicine . The development of more efficient synthesis methods could also be a focus of future research .
properties
IUPAC Name |
(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDXVBIWZBJGSX-XUTVFYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447591 | |
Record name | isoboonein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoboonein | |
CAS RN |
99946-04-0 | |
Record name | isoboonein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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